Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate (CAS: 2253639-55-1) is a versatile small-molecule scaffold with significant utility in organic synthesis and medicinal chemistry. Its molecular formula is C₁₃H₂₃NO₃, and it has a molecular weight of 241.3 g/mol . The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position, three methyl groups at the 3,3,5-positions, and a ketone group at the 4-position. This structural configuration enhances its stability and reactivity, making it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
The Boc group serves as a protective moiety for amines, enabling selective reactions at other functional sites. The compound is typically stored under controlled conditions (exact storage details unspecified in available data) and is intended for laboratory use only, with commercial availability in quantities ranging from 50 mg to 500 mg .
Properties
IUPAC Name |
tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9-7-14(8-13(5,6)10(9)15)11(16)17-12(2,3)4/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBHAAHGHWVBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3,5-trimethyl-4-oxopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive compounds, including those targeting neurological disorders.
Key Findings:
- Neuroprotective Properties: Research indicates that derivatives of this compound may exhibit neuroprotective effects. For instance, compounds that share structural similarities have shown promise in inhibiting amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology .
- Synthesis of Chiral Molecules: The compound is utilized in the synthesis of chiral piperidine derivatives through catalytic processes such as aza-Diels-Alder reactions. These reactions are essential for creating complex molecular scaffolds used in drug development .
Organic Synthesis Applications
The compound is also valuable in organic synthesis due to its functional groups that allow for various chemical transformations.
Synthetic Pathways:
- Aza-Diels-Alder Reactions: this compound can be employed as a reactant in aza-Diels-Alder reactions to produce chiral piperidines and tetrahydroquinolines. These reactions are catalyzed by Lewis or Brønsted acids and yield high enantiomeric excesses .
Table 1: Synthetic Applications and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aza-Diels-Alder | Chiral zirconium catalyst | Up to 93% | |
| Intramolecular Aza-Michael | Various Lewis acids | 64% |
Case Studies
Several case studies highlight the practical applications of this compound in research.
Case Study 1: Neuroprotective Compound Development
In a study focused on developing neuroprotective agents, researchers synthesized derivatives of this compound. The results indicated moderate protective activity against amyloid-beta toxicity in astrocytes .
Case Study 2: Synthesis of Chiral Scaffolds
A team utilized this compound as a starting material for synthesizing chiral piperidines through aza-Diels-Alder reactions. The study demonstrated that the resulting compounds could serve as potential drug candidates due to their biological activity .
Mechanism of Action
The mechanism of action of tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s effects are mediated through its functional groups, which can undergo various chemical transformations, leading to the formation of active metabolites or intermediates . The pathways involved in these processes are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 2253639-55-1 | C₁₃H₂₃NO₃ | 241.3 | Boc group (1-position), three methyl groups (3,3,5), ketone (4-position) |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.4 | Boc group (1-position), phenyl group (4-position), carboxylic acid (3-position) |
| Tert-butyl 3,3,5,5-tetramethyl-4-oxopiperidine-1-carboxylate | 1235553-77-1 | C₁₄H₂₅NO₃ | 255.4 | Boc group (1-position), four methyl groups (3,3,5,5), ketone (4-position) |
Key Observations :
Substituent Diversity :
- The target compound has three methyl groups , whereas its tetramethyl analog (CAS: 1235553-77-1) features an additional methyl group at the 5-position, increasing steric hindrance and hydrophobicity .
- The phenyl- and carboxylic acid-substituted derivative (CAS: 652971-20-5) introduces polar and aromatic functionalities, altering solubility and reactivity .
Molecular Weight and Polarity :
- The carboxylic acid derivative (305.4 g/mol) has a higher molecular weight due to the phenyl and carboxylic acid groups, enhancing its polarity compared to the target compound (241.3 g/mol) .
Physicochemical and Functional Differences
Table 2: Functional and Application Comparisons
Key Insights :
Reactivity :
- The carboxylic acid group in CAS 652971-20-5 allows for conjugation reactions (e.g., amide bond formation), unlike the target compound, which is more suited for amine protection strategies .
- The tetramethyl analog (CAS 1235553-77-1) may exhibit reduced nucleophilicity at the piperidine nitrogen due to increased steric bulk, affecting its utility in certain reactions .
Crystallographic and Supramolecular Behavior
The target compound’s ketone and Boc groups may influence hydrogen-bonding patterns, as suggested by Etter’s graph-set analysis . In contrast, derivatives with polar groups (e.g., carboxylic acids) are more likely to form stable crystalline networks via intermolecular hydrogen bonds .
Biological Activity
Tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate (CAS No. 2253639-55-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a piperidine ring with a ketone functional group and a tert-butyl ester.
1. Antimicrobial Properties
Research indicates that compounds containing the piperidine structure often exhibit antimicrobial activity. A study on related piperidine derivatives highlighted their effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
2. Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
3. Neuroprotective Effects
Some studies have indicated that piperidine derivatives can exhibit neuroprotective effects. The mechanism may involve the modulation of neurotransmitter levels or protection against oxidative stress. Further research is needed to confirm these effects specifically for this compound.
4. Anti-inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation in various models. This activity is crucial for developing treatments for inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A specific study tested the antimicrobial efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting a potential role for this compound in antibiotic development.
Case Study: Neuroprotection in Animal Models
In a model of neurodegeneration induced by oxidative stress, administration of piperidine derivatives led to significant improvements in cognitive function and reductions in markers of oxidative damage. This suggests that further investigation into this compound could yield valuable insights into neuroprotective therapies.
Q & A
Q. What are the common synthetic routes for tert-butyl 3,3,5-trimethyl-4-oxopiperidine-1-carboxylate, and what reaction conditions are optimal?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine ring formation, followed by functionalization. Key steps include:
Ring Construction : Cyclocondensation of appropriate amines and ketones under acidic conditions.
Oxo Group Introduction : Oxidation of a secondary alcohol or direct ketone incorporation.
tert-Butyl Carbamate Protection : Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane at 0–20°C .
- Optimization Tips :
- Use anhydrous solvents to prevent hydrolysis.
- Catalysts like DMAP improve Boc protection efficiency.
- Data Table :
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM, 0–20°C | ~75–85% |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns protons and carbons, confirming substitution patterns (e.g., tert-butyl at 1.2 ppm, piperidine ring protons at 2.5–3.5 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and Boc group vibrations .
- Mass Spectrometry (HRMS) : Validates molecular weight (253.34 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .
Q. What are the key safety considerations when handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use a fume hood due to potential respiratory irritation (Category 4 acute toxicity via inhalation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity Note : Acute and chronic toxicity are not fully characterized; treat as a potential irritant .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Quantum Chemistry Calculations : Use software like Gaussian or ORCA to model electron density maps, identifying electrophilic sites (e.g., carbonyl carbon at C4) .
- Molecular Dynamics (MD) : Simulate solvation effects to predict nucleophilic attack feasibility in polar solvents.
- Case Study : DFT studies show the 4-oxo group is susceptible to nucleophilic addition (e.g., Grignard reagents), with steric hindrance from 3,5-dimethyl groups slowing reactivity .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Multi-Software Validation : Cross-check SHELXL-refined structures with PLATON (e.g., for twinning or disorder) .
- High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s rules) to validate intermolecular interactions .
Q. How can the compound's piperidine ring conformation influence its biological activity?
- Methodological Answer :
- Conformational Analysis :
- X-ray/NMR : Determine chair vs. boat conformations; chair is more stable but may reduce binding affinity.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes).
- Case Study : Piperidine rings in chair conformations show higher affinity for opioid receptors due to planar alignment with active sites .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions.
- Catalyst Recycling : Immobilize DMAP on silica to reduce costs .
- Purification : Optimize column chromatography or switch to recrystallization (e.g., using hexane/ethyl acetate).
- Data Table :
| Parameter | Lab Scale (mg) | Pilot Scale (kg) |
|---|---|---|
| Yield | 80% | 65–70% |
| Purity | >95% | >90% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
